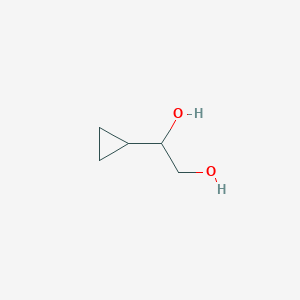
1-环丙基乙烷-1,2-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropylethane-1,2-diol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光分子的合成
1-环丙基乙烷-1,2-二醇: 可以用于合成荧光分子。 此应用与自修复荧光聚氨酯弹性体的开发特别相关 {svg_1}。该二醇作为构建块用于创建羟基封端二醇荧光分子,这些分子对于所得聚合物的荧光和自修复特性至关重要。
制药行业
该化合物形成环状氢键的能力使其成为探索药物多晶型的候选者 {svg_2}。了解1-环丙基乙烷-1,2-二醇的构象和分子间相互作用对于其在新型药物材料设计中的作用至关重要,因为不同的多晶型可能具有不同的治疗效果。
超分子工程
在超分子工程中,1-环丙基乙烷-1,2-二醇可用于通过氢键研究和创建复杂结构 {svg_3}。从这些研究中获得的见解可以导致具有特定所需特性的新型材料的开发,例如提高的稳定性或受控释放机制。
催化
该二醇的结构使其能够在催化过程中充当配体,潜在地提高某些化学反应的效率 {svg_4}。其独特的特性可以导致绿色化学的进步,通过使更可持续的催化过程成为可能。
材料科学
由于其结构特征,1-环丙基乙烷-1,2-二醇可以促进新型材料的开发。 其形成稳定环状结构的潜力可用于创建具有增强机械性能或特定功能的材料 {svg_5}.
分析化学
作为具有明确结构和性质的化合物,1-环丙基乙烷-1,2-二醇可用作分析化学应用中的标准品或参考物质。 它可以帮助校准和验证分析方法,确保化学分析的准确性和精确性 {svg_6}.
有机合成
该二醇在有机合成中具有价值,作为形成更复杂有机化合物的先驱体或中间体。 其反应性可用于各种合成途径,从而产生各种有机分子 {svg_7}.
电化学应用
研究表明,1-环丙基乙烷-1,2-二醇可以发生氧化裂解生成酮 {svg_8}。此特性可应用于电化学策略,以实现有机化合物的有效和环保转化。
作用机制
Biochemical Pathways
They can act as substrates for enzymes, participate in redox reactions, and form esters, ethers, and other derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall efficacy . .
生化分析
Biochemical Properties
1-Cyclopropylethane-1,2-diol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases and oxidoreductases . These interactions typically involve the oxidation or reduction of the hydroxyl groups present in the compound. The nature of these interactions is primarily based on the ability of 1-Cyclopropylethane-1,2-diol to act as a substrate or inhibitor, influencing the catalytic activity of the enzymes involved.
Cellular Effects
The effects of 1-Cyclopropylethane-1,2-diol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the levels of ROS, 1-Cyclopropylethane-1,2-diol can impact gene expression and cellular metabolism. Additionally, it has been observed to affect the proliferation and differentiation of certain cell types, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 1-Cyclopropylethane-1,2-diol exerts its effects through several mechanisms. One key mechanism involves the binding interactions with specific biomolecules, such as proteins and nucleic acids . These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, 1-Cyclopropylethane-1,2-diol can inhibit the activity of certain oxidoreductases, thereby altering the redox state of the cell. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylethane-1,2-diol have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-Cyclopropylethane-1,2-diol can lead to sustained changes in cellular function, particularly in terms of oxidative stress and metabolic activity. These findings underscore the importance of considering temporal effects when evaluating the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of 1-Cyclopropylethane-1,2-diol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, toxic or adverse effects can occur, including oxidative damage and impaired cellular function. These threshold effects highlight the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Cyclopropylethane-1,2-diol is involved in several metabolic pathways, primarily those related to alcohol metabolism . It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of the compound into various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within the cell, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 1-Cyclopropylethane-1,2-diol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, 1-Cyclopropylethane-1,2-diol can be transported into the mitochondria, where it exerts its effects on mitochondrial function and oxidative metabolism.
Subcellular Localization
The subcellular localization of 1-Cyclopropylethane-1,2-diol is a critical factor in determining its activity and function . The compound is often found in the cytoplasm and mitochondria, where it interacts with various biomolecules to modulate cellular processes. Targeting signals and post-translational modifications play a role in directing 1-Cyclopropylethane-1,2-diol to specific compartments, ensuring its proper localization and function within the cell.
属性
IUPAC Name |
1-cyclopropylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZHHMFIIQQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5R,6R,7S)-12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol](/img/structure/B1179165.png)
